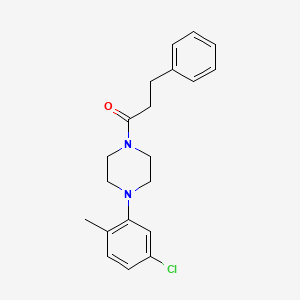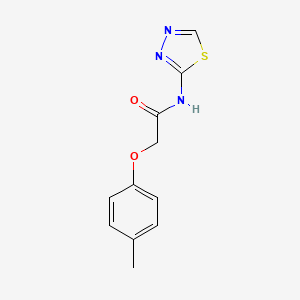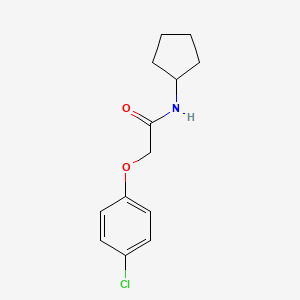
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. CPP has gained significant attention in scientific research due to its potential use in the treatment of various disorders.
Mécanisme D'action
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.
Biochemical and Physiological Effects
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in rodents. 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to modulate the activity of various neurotransmitters, leading to changes in neuronal activity and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its well-defined chemical structure and synthesis method. This allows for accurate dosing and reproducibility of results. However, one limitation is that 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has not been extensively studied in humans, and its safety and efficacy in clinical settings are unknown.
Orientations Futures
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to modulate dopamine neurotransmission. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant properties. Additionally, further research is needed to determine the safety and efficacy of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine.
Applications De Recherche Scientifique
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant properties in animal models. 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to modulate dopamine neurotransmission.
Propriétés
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-16-7-9-18(21)15-19(16)22-11-13-23(14-12-22)20(24)10-8-17-5-3-2-4-6-17/h2-7,9,15H,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVLSJROYIYIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5682135.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5682159.png)
![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)
![(1S*,5R*)-3-[(6-methylpyridin-3-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)

![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)

![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)
![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)